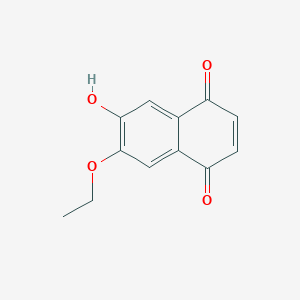![molecular formula C8H6F2N2OS B11888232 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for liquid-phase combinatorial synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimycobacterial activity against Mycobacterium tuberculosis.
Medicine: It is being investigated for its potential as an anticancer agent, particularly in targeting VEGFR-2.
Industry: Its derivatives are explored for their antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells . The compound increases the levels of pro-apoptotic proteins (e.g., BAX) and decreases the levels of anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell death.
Comparaison Avec Des Composés Similaires
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar antimicrobial activity.
2-Arylthieno[2,3-d]pyrimidin-4(3H)-ones: These compounds are explored for their anticancer properties.
4-Amino-6-hetarylthieno[2,3-d]pyrimidines: These compounds are synthesized for their potential biological activities.
The uniqueness of this compound lies in its difluoroethyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H6F2N2OS |
|---|---|
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
6-(2,2-difluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6F2N2OS/c9-6(10)2-4-1-5-7(13)11-3-12-8(5)14-4/h1,3,6H,2H2,(H,11,12,13) |
Clé InChI |
MNCJGEOLXBMZSE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1C(=O)NC=N2)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)


![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)



![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)





